- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)
921605-76-7 structure
Product Name:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
CAS No:921605-76-7
MF:C17H22F3NO3
MW:345.356695652008
CID:827375
PubChem ID:46941590
Update Time:2025-09-20
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
- TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE
- tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
- 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)
- DB-002185
- 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL71246
- tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate
- AKOS015900410
- 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 921605-76-7
- tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
- DTXSID60677459
-
- MDL: MFCD16659832
- Inchi: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3
- InChI Key: NMYLUTZGNZLFET-UHFFFAOYSA-N
- SMILES: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 345.155
- Monoisotopic Mass: 345.155
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.8A^2
- XLogP3: 4.2
Experimental Properties
- Density: 1.200
- Boiling Point: 394.295 °C at 760 mmHg
- Flash Point: 192.263 °C
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180662-1g |
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 95% | 1g |
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| Alichem | A129004934-1g |
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tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
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| A2B Chem LLC | AH96643-5g |
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$972.00 | 2024-07-18 | |
| A2B Chem LLC | AH96643-25g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658284-1g |
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| Ambeed | A352181-1g |
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| Crysdot LLC | CD11013624-1g |
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1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, 25 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C
Reference
- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt
Reference
- Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt
Reference
- Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 14 h, 0 °C → rt
Reference
- Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt
Reference
- Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt
Reference
- Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, rt
Reference
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C
Reference
- Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C
Reference
- Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084
Production Method 11
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C
Reference
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C
Reference
- Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt
Reference
- Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt
Reference
- Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
Reference
- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, France, , ,
Production Method 16
Reaction Conditions
Reference
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, France, , ,
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
Order Number:A847799
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:16
Price ($):547.0
Email:sales@amadischem.com
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
Purity:99%
Quantity:1g
Price ($):547.0